molecular formula C24H28N2O4 B6106841 2,2'-[1,2-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)

2,2'-[1,2-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)

Cat. No.: B6106841
M. Wt: 408.5 g/mol
InChI Key: STOVUAAZYCLXLG-UHFFFAOYSA-N
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Description

This compound is a Schiff base derived from the condensation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with 1,2-phenylenediamine or a related diamine. The structure features two cyclohexanedione moieties bridged by a phenylenebis(iminomethylylidene) group.

Properties

IUPAC Name

3-hydroxy-2-[[2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]phenyl]iminomethyl]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-23(2)9-19(27)15(20(28)10-23)13-25-17-7-5-6-8-18(17)26-14-16-21(29)11-24(3,4)12-22(16)30/h5-8,13-14,27,29H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOVUAAZYCLXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2N=CC3=C(CC(CC3=O)(C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Application Differences

  • Corrosion Inhibition: The target compound’s Schiff base analogue (DmChDp) shows 85–92% inhibition efficiency in 1M HCl and H₂SO₄ via adsorption on mild steel surfaces.
  • Biological Activity : Arylmethylene derivatives exhibit tyrosinase inhibition, antioxidant properties, and antiviral activity, while bis azo compounds are explored for material science applications . The target compound’s bioactivity remains underexplored.
  • Thermal and Conformational Stability: NMR and molecular modeling studies reveal that arylmethylene derivatives adopt non-planar conformations due to steric hindrance, which may differ from the rigid planar structure of the phenylenebis(iminomethylylidene)-bridged compound .

Catalytic and Mechanistic Insights

  • Knoevenagel vs. Schiff Base Formation: Nano-CuO catalyzes Knoevenagel condensations by activating carbonyl groups via Lewis acid sites, whereas Schiff base syntheses rely on nucleophilic amine attack on ketones .
  • Byproduct Control : Xanthenedione derivatives form under specific conditions (e.g., SmCl₃ catalysis), but the target compound’s synthesis avoids this pathway due to its imine bridge .

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